molecular formula C13H17N3 B2935288 4,6-Dimethyl-2-piperidinonicotinonitrile CAS No. 285985-90-2

4,6-Dimethyl-2-piperidinonicotinonitrile

Cat. No.: B2935288
CAS No.: 285985-90-2
M. Wt: 215.3
InChI Key: OLHKLHAYGDRNHV-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-piperidinonicotinonitrile is a pyridine derivative characterized by a nitrile group at position 3, methyl groups at positions 4 and 6, and a piperidine substituent at position 2. Its structure combines aromatic pyridine with a piperidine moiety, a feature that enhances its pharmacokinetic properties by improving solubility and bioavailability compared to simpler pyridine derivatives .

Properties

IUPAC Name

4,6-dimethyl-2-piperidin-1-ylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10-8-11(2)15-13(12(10)9-14)16-6-4-3-5-7-16/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHKLHAYGDRNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-piperidinonicotinonitrile typically involves the reaction of 4,6-dimethyl-2-piperidone with a suitable nitrile source under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the nitrile group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of equipment, such as reactors and separation units, is crucial to ensure efficient production. The use of advanced techniques, such as catalytic processes and automated control systems, can enhance the overall efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-piperidinonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

4,6-Dimethyl-2-piperidinonicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-piperidinonicotinonitrile involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section provides a detailed comparison of 4,6-dimethyl-2-piperidinonicotinonitrile with analogous compounds, focusing on structural variations, physicochemical properties, and biological activities.

4,6-Dimethyl-2-(alkylthio)nicotinonitriles

Structural Differences: These derivatives replace the piperidine group with alkylthio (e.g., propylthio, benzylthio) substituents at position 2. For example, 2-(benzylthio)-4,6-dimethylnicotinonitrile (3d) features a sulfur-containing benzyl group . Synthesis: Synthesized via phase-transfer catalysis using NaOH and benzyl chloride, yielding 55% for 3d. Hydrolysis of the nitrile group to amide derivatives (e.g., 4a–4d) achieved 60–75% yields under acidic conditions . Biological Activity: Alkylthio derivatives exhibit moderate cytotoxicity against cancer cell lines (IC₅₀ = 12–45 μM), attributed to their electron-withdrawing nitrile group and hydrophobic alkyl chains .

2-Amino-4,6-diphenylnicotinonitrile

Structural Differences: Lacks methyl and piperidine groups but includes phenyl rings at positions 4 and 6 and an amino group at position 2. Photophysical Properties: Exhibits strong fluorescence (λₑₘ = 450 nm) due to extended π-conjugation from phenyl substituents. Cytotoxicity: Shows enhanced activity (IC₅₀ = 8–15 μM) compared to 4,6-dimethyl derivatives, likely due to phenyl groups enhancing membrane permeability .

2-Hydroxy-4,6-dimethylnicotinonitrile

Structural Differences: Features a hydroxyl group instead of piperidine at position 2. Physicochemical Properties: Higher solubility in polar solvents (e.g., water solubility = 1.2 g/L) due to the hydroxyl group. Melting point = 189–191°C, higher than the piperidine derivative (MP = 87–89°C for 3d), reflecting stronger intermolecular hydrogen bonding . Reactivity: Prone to tautomerization (keto-enol forms), influencing its interaction with biological targets such as kinases .

6-Cyclopropyl-2-methylnicotinonitrile

Structural Differences : Replaces the piperidine group with a cyclopropyl ring and a methyl group at position 2.
Applications : Used as a precursor in synthesizing kinase inhibitors. The cyclopropyl group enhances metabolic stability compared to piperidine derivatives .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Substituents (Position 2) Molecular Weight Melting Point (°C) Solubility (g/L) Bioactivity (IC₅₀)
This compound Piperidine 215.3 87–89 0.8 (Ethanol) N/A
2-(Benzylthio)-4,6-dimethylnicotinonitrile Benzylthio 268.4 87–89 0.5 (DMSO) 25–35 μM
2-Hydroxy-4,6-dimethylnicotinonitrile Hydroxyl 164.2 189–191 1.2 (Water) N/A
6-Cyclopropyl-2-methylnicotinonitrile Cyclopropyl, Methyl 170.2 102–104 0.3 (Ethanol) 10–15 μM

Research Findings and Implications

  • Piperidine vs. Alkylthio Groups : Piperidine derivatives exhibit improved blood-brain barrier penetration compared to alkylthio analogs, making them candidates for CNS-targeted therapies .
  • Cytotoxicity Trends: Amino and phenyl substituents enhance cytotoxicity, while hydroxyl groups reduce it due to increased polarity .
  • Synthetic Flexibility : The nitrile group allows facile conversion to amides or carboxylic acids, enabling diversification for structure-activity relationship studies .

Biological Activity

4,6-Dimethyl-2-piperidinonicotinonitrile (DM-PN) is an organic compound characterized by its unique structure, which includes a piperidine ring and a nitrile group attached to a pyridine derivative. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula: C13H17N3
  • IUPAC Name: 4,6-dimethyl-2-piperidin-1-ylpyridine-3-carbonitrile
  • Structural Features: The presence of methyl groups at the 4 and 6 positions of the pyridine ring influences its reactivity and biological interactions.

The biological activity of DM-PN is primarily attributed to its ability to interact with various molecular targets. It can modulate the activity of specific enzymes and receptors, leading to diverse biological effects. The precise mechanisms are still under investigation but may involve:

  • Receptor Binding: DM-PN may bind to specific receptors, altering their activity.
  • Enzyme Modulation: The compound could influence enzymatic pathways, impacting cellular functions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of DM-PN. For example, a derivative of DM-PN demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The compound exhibited IC50 values indicating potent antiproliferative effects:

Cell LineIC50 (μM)Reference
MCF-70.22
HepG21.18

The mechanism behind this activity involves inducing apoptosis in cancer cells, as evidenced by flow cytometric analysis showing increased apoptotic cell death upon treatment with DM-PN derivatives.

Antimicrobial Properties

DM-PN has also been evaluated for its antimicrobial potential. Studies indicate that it possesses activity against various bacterial strains, suggesting a possible role as an antimicrobial agent. The exact mechanisms are still being elucidated but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • Cytotoxicity Evaluation:
    A study reported that DM-PN derivatives significantly increased apoptotic cell death in MCF-7 cells by 33.43% compared to untreated controls. This was determined using Annexin V/PI staining techniques, indicating that these compounds could serve as potential chemotherapeutic agents .
  • Synthesis and Biological Testing:
    In another research effort, novel derivatives of DM-PN were synthesized and tested for their biological activities. These compounds showed enhanced potency against cancer cell lines when compared to standard treatments like doxorubicin .

Q & A

Q. What are the recommended synthetic routes for 4,6-Dimethyl-2-piperidinonicotinonitrile in laboratory settings?

The synthesis of this compound typically involves nucleophilic substitution or cyclization reactions. For example, pyridine derivatives can be synthesized using Lewis acid catalysts (e.g., Fe₃O₄) or ionic liquids under ultrasound irradiation to enhance reaction efficiency. However, traditional methods often involve hazardous solvents (e.g., benzene) and high temperatures, leading to low yields (~40–60%) and transition metal contamination . A safer lab-scale approach could employ greener solvents (e.g., ethanol/water mixtures) and heterogeneous catalysts to minimize environmental impact.

Q. What safety protocols should be followed when handling this compound?

Key safety measures include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors or dust.
  • First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
  • Waste Disposal: Segregate chemical waste and consult institutional guidelines for hazardous material disposal to avoid environmental contamination .

Q. How can researchers confirm the structural identity of this compound?

Structural elucidation requires a combination of spectroscopic techniques:

  • NMR: Compare ¹H/¹³C NMR spectra with computational predictions or reference data (e.g., NIST Chemistry WebBook) .
  • Mass Spectrometry (MS): Validate the molecular ion peak (e.g., m/z 133.15 for C₇H₇N₃ derivatives) and fragmentation patterns .
  • IR Spectroscopy: Identify functional groups like nitriles (~2200 cm⁻¹) and piperidine rings using NIST-standardized spectra .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations can model electron distribution and reactive sites. For example:

  • HOMO-LUMO Analysis: Predict nucleophilic/electrophilic regions to design substitution reactions.
  • Transition State Modeling: Optimize reaction pathways for cyclization or cross-coupling steps.
    Benchmark computational results against experimental kinetic data (e.g., activation energy) to validate accuracy .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-Validation: Compare NMR shifts with structurally analogous compounds (e.g., 2-Amino-6-methylnicotinonitrile, C₇H₇N₃) .
  • Isotopic Labeling: Use ¹⁵N-labeled precursors to clarify ambiguous peaks in complex spectra.
  • Crystallography: If single crystals are obtainable, X-ray diffraction provides unambiguous confirmation .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst Screening: Test alternatives to traditional Lewis acids, such as graphene oxide or enzyme-mediated systems, to reduce contamination .
  • Solvent Optimization: Replace toluene with cyclopentyl methyl ether (CPME) for safer, higher-boiling-point conditions.
  • Process Monitoring: Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction parameters in real time .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining reproducibility?

  • Heat Transfer: Ensure uniform temperature control in larger reactors to avoid side reactions (e.g., polymerization).
  • Purification: Optimize column chromatography or recrystallization protocols to maintain >95% purity.
  • Batch Consistency: Use Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, stirring rate) affecting yield .

Methodological Considerations Table

Research AspectKey ParametersRecommended Tools/TechniquesReference
Synthesis Catalyst type, solvent, temperatureUltrasound reactors, Fe₃O4 nanoparticles
Characterization NMR shifts, m/z valuesBruker Avance III HD NMR, Q-TOF MS
Safety PPE, waste disposalFume hoods, institutional EH&S protocols
Computational Modeling HOMO-LUMO gapsGaussian 16, NIST WebBook data

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